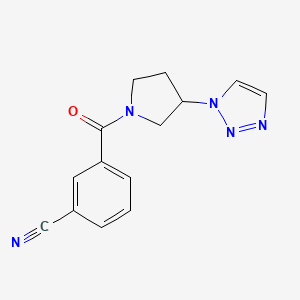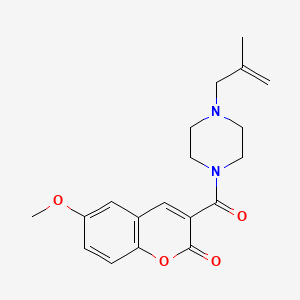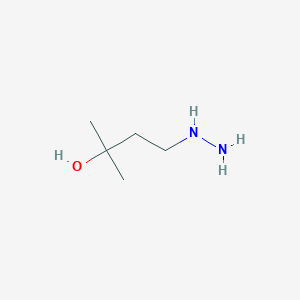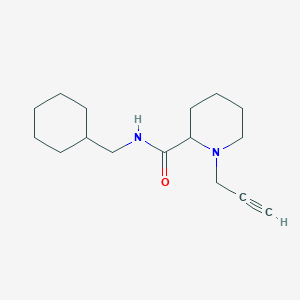![molecular formula C20H23ClN6O2 B2760158 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-32-2](/img/structure/B2760158.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Psychotropic Potential
A study conducted by Chłoń-Rzepa et al. (2013) explored new derivatives of purine-2,6-dione, including compounds similar to the one , for their potential as ligands for serotonin (5-HT) receptors. These compounds displayed anxiolytic and antidepressant properties, indicating their potential use in psychotropic medication development. This study highlights the relevance of these compounds in developing new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
2. Neuroreceptor Affinity
Jurczyk et al. (2004) synthesized and evaluated purine-2,4-dione derivatives for their affinity for various neuroreceptors, including 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds, related to the query compound, showed high affinity for certain receptors, suggesting their usefulness in studying neurotransmitter systems and potentially in drug development for neurological disorders (Jurczyk et al., 2004).
3. Analgesic and Anti-inflammatory Properties
A study by Zygmunt et al. (2015) examined derivatives of purine-2,6-dione for analgesic and anti-inflammatory effects. These compounds, similar in structure to the one , showed significant analgesic activity, indicating potential applications in pain management (Zygmunt et al., 2015).
4. Serotonin Receptor Binding
Research by Żmudzki et al. (2015) on N-(arylpiperazinyl)acetamide derivatives of purine diones found compounds with strong binding affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These findings are relevant to the development of drugs targeting these specific neurotransmitter systems (Żmudzki et al., 2015).
5. Potential Anticonvulsant Properties
Obniska and Jurczyk (2005) synthesized and tested pyrrolidine-2,5-dione derivatives, similar in structure to the query compound, for their anticonvulsant activity. Some derivatives showed significant activity in electroshock seizure tests, indicating potential applications in epilepsy treatment (Obniska & Jurczyk, 2005).
6. Cardiovascular Activity
Chłoń-Rzepa et al. (2004) studied purine dione derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities, showing potential applications in cardiovascular drug development (Chłoń-Rzepa et al., 2004).
7. Potential Antidepressant and Anxiolytic Activity
Partyka et al. (2015) synthesized and evaluated purine-2,6-dione derivatives for their antidepressant and anxiolytic activities, indicating their potential application in the treatment of depression and anxiety disorders (Partyka et al., 2015).
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-6-4-5-7-15(14)21/h3-7H,1,8-13H2,2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRKPOHTHZWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2760078.png)
![2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2760080.png)
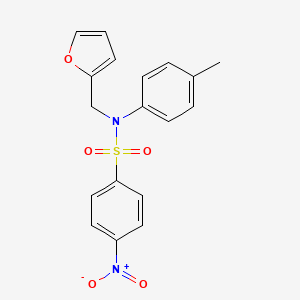

![Methyl 5-[(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2760084.png)
![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2760085.png)
![(3Z)-3-{[(2,4-difluorophenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2760086.png)

![3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2760089.png)
